molecular formula C₂₀H₁₃NO₅ B015267 5-Aminofluorescein CAS No. 3326-34-9

5-Aminofluorescein

Cat. No. B015267
CAS RN: 3326-34-9
M. Wt: 347.3 g/mol
InChI Key: GZAJOEGTZDUSKS-UHFFFAOYSA-N
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Description

5-Aminofluorescein is a derivative of fluorescein, a synthetic organic compound known for its intense fluorescence. This derivative is utilized in various bioconjugation applications due to its reactive amino group, which allows for the attachment of biomolecules.

Synthesis Analysis

The synthesis of 5-Aminofluorescein involves several key steps, starting with the protection of 5(6)-Carboxyfluorescein as the diacetate, followed by reduction to 5(6)-(hydroxymethyl)fluorescein diacetate. The separated isomers are then subjected to a Mitsunobu reaction, yielding diprotected 5- and 6-(aminomethyl)fluorescein diacetate. Subsequent methanolysis and deprotection with HBr/acetic acid produce 5- and 6-(aminomethyl)fluorescein hydrobromide (Mattingly, 1992). Another approach involves melting reaction synthesis from 4-nitrophthalic acid and resorcinol, followed by reduction to yield 5-Aminofluorescein and 6-Aminofluorescein (Hui, 2006).

Molecular Structure Analysis

Structural characterization of 5-Aminofluorescein and related compounds has been achieved through various spectroscopic methods, including ^(1)H NMR, ^(13)C NMR, IR, and MS. These techniques confirm the molecular structure and purity of the synthesized compounds, which are critical for their application in scientific research (Hui, 2006).

Chemical Reactions and Properties

5-Aminofluorescein undergoes various chemical reactions, highlighting its versatility. One study detailed the reaction paths to pure 5- and 6-aminofluorescein, addressing pitfalls in conventional synthesis methods, which include the formation of undesired by-products. The use of sodium sulphide–sodium hydrosulphide reduction system was recommended for clean conversion to the amine without reductive lactone cleavage (McKinney & Churchill, 1970).

Physical Properties Analysis

The physical properties of 5-Aminofluorescein, such as fluorescence intensity and excitation/emission wavelengths, are crucial for its application in fluorescence microscopy and labeling. These properties can be tailored through synthesis and purification methods to achieve high purity and specific fluorescence characteristics suitable for various applications (Sinsheimer, Jagodić, & Burckhalter, 1974).

Chemical Properties Analysis

The chemical properties of 5-Aminofluorescein, such as its reactivity towards different chemical groups, make it an essential tool in biochemistry and molecular biology. Its ability to conjugate with biomolecules through its amino group enables the development of fluorescent probes and markers for various biological studies (Lau et al., 1998).

Scientific Research Applications

  • Carbohydrate Analysis : Kazarian, Hilder, and Breadmore (2008) discovered that pH stacking with 5-aminofluorescein enhances the sensitivity of capillary electrophoresis for carbohydrate analysis, achieving a 515-fold improvement in sensitivity compared to a normal deuterium lamp (Kazarian, Hilder, & Breadmore, 2008).

  • Detection of Aldehydes : Xing et al. (2011) found that the fluorescent method with 5-aminofluorescein effectively detects aldehydes, aiding in monitoring microbial oxidation and monitoring biotransformation of primary alcohols by Gluconobacter oxydans (Xing et al., 2011).

  • Interaction with Micelles : Štěpánek et al. (1999) studied the fluorescent surfactant 5-(N-octadecanoyl)aminofluorescein (OAF), finding it changes the micropolarity and microfluidity of the interface between the nonpolar core and polar shell in polystyrene-block-poly(methacrylic acid) micelles (Štěpánek et al., 1999).

  • Brain Tumor Resection : Kremer et al. (2009) reported that the conjugate 5-aminofluorescein-human serum albumin (AFL-HSA) effectively guides brain tumor resection, showing no toxic side effects and optimal surgery between 1 and 4 days after administration (Kremer et al., 2009).

  • Fluorescence Properties : Mchedlov-Petrossyan et al. (2019) noted that aminofluoresceins exhibit different fluorescence properties than fluorescein, with their dianions R2- being non-fluorescent in water and alcohols, and their R2- anion showing varying spectral behavior in alcohol or water media (Mchedlov-Petrossyan et al., 2019).

  • Synthesis and Characterization : Pan Hui (2006) explored the synthesis of aminofluorescein from 4-nitrophthalic acid and resoreinol, achieving high yields. The fluorescence intensity of aminofluorescein can be determined by fluorometer and HPLC (Pan Hui, 2006).

  • Fluorescence-Guided Surgery : Studies by Senders et al. (2016) and Rey-Dios & Cohen-Gadol (2013) indicate the usefulness of fluorescein fluorescence in enhancing surgical decision-making in vascular and oncologic neurosurgery, as well as improving gross total resection and progression-free survival in high-grade gliomas (Senders et al., 2016), (Rey-Dios & Cohen-Gadol, 2013).

  • Dissociation and Tautomerism : Mchedlov-Petrossyan, Cheipesh, and Vodolazkaya (2017) found that aminofluorescein dyes exhibit four-step dissociation in water, with stronger effects for 5′-aminofluorescein, and tautomerism shifts towards colorless lactones in aqueous ethanol (Mchedlov-Petrossyan, Cheipesh, & Vodolazkaya, 2017).

  • Local Drug Delivery : Aina et al. (2014) developed a pH-sensitive bioactive glass conjugated with 5-aminofluorescein, allowing for local drug delivery to treat bone and teeth diseases, with potential applications in cancer therapy (Aina et al., 2014).

  • Pharmacokinetics : Ding et al. (2011) studied the pharmacokinetics of AFL-HSA, a novel fluorescence marker for brain tumors during surgery, finding that it shows pharmacokinetics similar to albumin, with optimal fluorescence intensity observed at 80.9 hours (Ding et al., 2011).

Safety And Hazards

It is recommended to avoid prolonged or repeated exposure to 5-Aminofluorescein. Dust formation and breathing vapors, mist, or gas should be avoided .

Future Directions

5-Aminofluorescein has potential applications in the development of pH-sensitive drug delivery systems . It can also be used in the detection of heavy metal ions in environmental pollution .

properties

IUPAC Name

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAJOEGTZDUSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062979
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Aminofluorescein

CAS RN

3326-34-9
Record name 5-Aminofluorescein
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Record name 5-Aminofluorescein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy-
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Record name 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
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Record name 5-Aminofluorescein
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Synthesis routes and methods

Procedure details

Alternatively, the product from step 1 can be reacted in the presence of carbodiimide with fluoresceinamine (FAM) (Reaction C) to provide 5-[2',3'-dideoxyinosin-5'-yl)-succinamido]-fluorescein (ddI-5'-S:FAM). An additional alternative is to react the product from step 2 with 5-[N'-(2-aminoethyl)-thioureido]fluorescein (fluoresceinthiocarbamylethylenediamine) (FTED) (Reaction D) to provide the tracer 5-[2-(2',3'-dideoxyinosin-5'-yl-succinamido)-ethylthiocarbamyl -fluorescein (ddI-5.-S:FTED).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
875
Citations
P Kremer, M Fardanesh, R Ding, M Pritsch… - Operative …, 2009 - journals.lww.com
OBJECTIVE: The newly developed conjugate 5-aminofluorescein (AFL)-human serum albumin (HSA) was investigated in a clinical trial for fluorescence-guided surgery of malignant …
Number of citations: 83 journals.lww.com
R Ding, E Frei, M Fardanesh… - The Journal of …, 2011 - Wiley Online Library
In a phase I/II study, the new fluorescence marker 5‐aminofluorescein covalently bound to human serum albumin (AFL‐HSA) was intravenously administered to 10 patients with brain …
V Aina, G Malavasi, C Magistris, G Cerrato… - Journal of Materials …, 2014 - Springer
… ) and 110 mL anhydrous DMSO were introduced in a round bottom flask, previously dried in oven and flushed with Ar, and let under stirring for 30 min at rt in dark; 5-aminofluorescein (…
L Aksornneam, P Kanatharana, P Thavarungkul… - Analytical …, 2016 - pubs.rsc.org
… a homogeneous solution before adding 10 mL of 5-aminofluorescein. The pH of the mixture … The 5-aminofluorescein doped PVA sensing film appeared as a yellow glowing transparent …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
A Ogamo, K Matsuzaki, H Uchiyama… - Carbohydrate …, 1982 - Elsevier
… 5-Aminofluorescein (2) is slightly fluorescent [l/l 50 of the relative fluorescence intensity of … , the amino group of 5-aminofluorescein reacted with the carboxyl group of uranic acid …
NV Abrosimova, AG Stepanova - Journal of Applied Spectroscopy, 1985 - Springer
… due to its intermediate product 5-aminofluorescein (5-AF) … the ionic equilibria of 5-aminofluorescein and of its constituent … of the lactone of 5-aminofluorescein. The absorption spectra …
AA Kazarian, EF Hilder, MC Breadmore - Journal of Chromatography A, 2008 - Elsevier
… This study explores the use of pH stacking in conjunction with 5-aminofluorescein as a derivatization agent for the sensitive analysis of simple sugars such as glucose, lactose and …
HD Axelrod, NA Engel - Analytical chemistry, 1975 - ACS Publications
… (4) previously reported that 5-aminofluorescein is a suitable reagent for the analysis of sulfite. The 5-aminofluorescein is highly fluorescent, and, because it has a primary amino group, it …
Number of citations: 84 0-pubs-acs-org.brum.beds.ac.uk
VN Glushko, LI Blokhina, NY Sadovskaya - Russian Journal of General …, 2015 - Springer
… We found that the quality of 5-aminofluorescein (5AF), a precursor of FITC, is the key factor responsible for the chromatographic purity of the resulting dye. In this connection our further …
KM Schebesch, M Proescholdt, J Höhne… - Acta …, 2013 - Springer
… Five years later, the group of Kremer investigated the labeling of malignant brain tumors with 5-aminofluorescein-labeled albumin in 13 glioma patients [7]. For fluorescence activation of …
Number of citations: 184 0-link-springer-com.brum.beds.ac.uk

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